molecular formula C6H10N2O3 B12863360 (S)-1-Methoxy-5-oxopyrrolidine-2-carboxamide

(S)-1-Methoxy-5-oxopyrrolidine-2-carboxamide

Cat. No.: B12863360
M. Wt: 158.16 g/mol
InChI Key: TUSHHUQZMKHAQT-BYPYZUCNSA-N
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Description

  • “(S)-1-Methoxy-5-oxopyrrolidine-2-carboxamide” is a chemical compound with the following structural formula:

    This compound\text{this compound}This compound

  • It belongs to the class of pyrrolidine derivatives and contains a carboxamide functional group.
  • The compound’s chirality is specified as “S,” indicating that it has a specific spatial arrangement of atoms.
  • Its systematic IUPAC name is (2S)-1-methoxy-5-oxopyrrolidine-2-carboxamide.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of an appropriate chiral amine with an activated carboxylic acid derivative (such as an acid chloride or anhydride) under controlled conditions.

      Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dichloromethane or tetrahydrofuran) with the addition of a base (e.g., triethylamine) to facilitate the amidation process.

      Industrial Production: Industrial-scale production may involve optimized conditions, large-scale reactors, and purification steps.

  • Chemical Reactions Analysis

      Reactivity: “(S)-1-Methoxy-5-oxopyrrolidine-2-carboxamide” can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: The major products depend on the specific reaction. For instance, oxidation yields the corresponding carboxylic acid, while reduction produces the alcohol.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential biological activity (e.g., as enzyme inhibitors or ligands).

      Medicine: May have applications in drug discovery or development.

      Industry: Used in the preparation of pharmaceutical intermediates.

  • Mechanism of Action

    • The exact mechanism of action depends on the specific context (e.g., as a drug or ligand).
    • It may interact with specific receptors, enzymes, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: “(S)-1-Methoxy-5-oxopyrrolidine-2-carboxamide” stands out due to its specific chirality and functional groups.

      Similar Compounds: Other pyrrolidine derivatives, such as proline or related amino acids, share structural similarities.

    Properties

    Molecular Formula

    C6H10N2O3

    Molecular Weight

    158.16 g/mol

    IUPAC Name

    (2S)-1-methoxy-5-oxopyrrolidine-2-carboxamide

    InChI

    InChI=1S/C6H10N2O3/c1-11-8-4(6(7)10)2-3-5(8)9/h4H,2-3H2,1H3,(H2,7,10)/t4-/m0/s1

    InChI Key

    TUSHHUQZMKHAQT-BYPYZUCNSA-N

    Isomeric SMILES

    CON1[C@@H](CCC1=O)C(=O)N

    Canonical SMILES

    CON1C(CCC1=O)C(=O)N

    Origin of Product

    United States

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